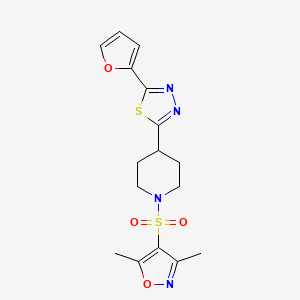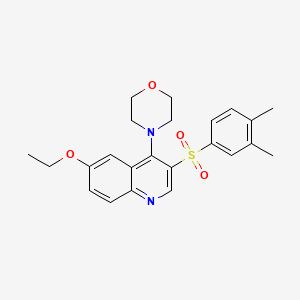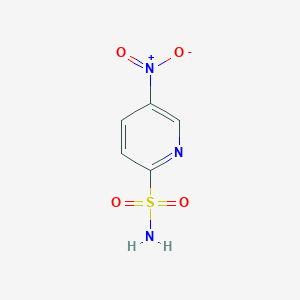![molecular formula C24H24N6O3 B2650785 N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide CAS No. 1285624-26-1](/img/new.no-structure.jpg)
N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H24N6O3 and its molecular weight is 444.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic routes and reaction conditions: The compound can be synthesized via a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde with 3-(3,5-dimethyl-1-phenylpyrazol-4-yl)amine under specific catalytic conditions.
Industrial production methods: Large-scale production requires optimized conditions, including temperature control, appropriate solvents like toluene, and a catalyst such as p-toluenesulfonic acid. Industrial processes might also employ continuous flow techniques to ensure higher yields and consistency.
Análisis De Reacciones Químicas
Types of reactions it undergoes: This compound can participate in a variety of reactions including oxidation (forming potentially valuable derivatives), reduction, and substitution reactions, thanks to its aromatic and pyrazole rings.
Common reagents and conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles for substitution reactions.
Major products formed: Oxidation might yield carboxylic acids or ketones, while reduction can result in alcohols. Substitution reactions can modify the aromatic or pyrazole rings, offering a spectrum of derivative compounds.
Aplicaciones Científicas De Investigación
Chemistry: Acts as a key intermediate for synthesizing various bioactive molecules.
Biology: Potentially used in probing cellular mechanisms and pathways due to its unique structure.
Medicine: Studied for its possible anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: May serve as a precursor for manufacturing pharmaceuticals and specialty chemicals.
Mechanism of Action: The exact mechanism can vary based on application, but typically, it interacts with specific molecular targets like enzymes or receptors, modifying their activity. This compound's structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions crucial for its biological effects.
Comparison with Similar Compounds: When compared to other pyrazole derivatives:
Similar Compounds: : Compounds like pyrazole-5-carboxamide derivatives, phenylpyrazole derivatives.
Uniqueness: : This compound’s dual ring structure and specific functional groups provide unique reactivity and biological activity profiles, differentiating it from simpler analogs.
There you have it! Each aspect of this compound, in all its complex glory. Anything else you’re curious about?
Propiedades
Número CAS |
1285624-26-1 |
|---|---|
Fórmula molecular |
C24H24N6O3 |
Peso molecular |
444.495 |
Nombre IUPAC |
N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H24N6O3/c1-15-23(16(2)30(29-15)18-8-6-5-7-9-18)20-13-21(27-26-20)24(31)28-25-14-17-12-19(32-3)10-11-22(17)33-4/h5-14H,1-4H3,(H,26,27)(H,28,31)/b25-14- |
Clave InChI |
GMXCHNRGFRTAIO-QFEZKATASA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-mercaptophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2650704.png)



![methyl 2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2650709.png)






![N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2650724.png)
